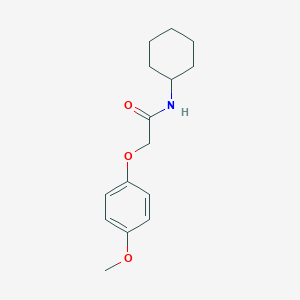
1-Benzyl-4-(2-propoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(2-propoxybenzoyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The compound has also been found to interact with GABA receptors, which are involved in the regulation of anxiety and convulsions.
Biochemical and Physiological Effects:
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce anxiety and improve cognitive function in animal models of anxiety and depression. The compound has also been shown to exhibit antipsychotic properties in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Benzyl-4-(2-propoxybenzoyl)piperazine is its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-Benzyl-4-(2-propoxybenzoyl)piperazine. One direction is to investigate the compound's potential application in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the compound's potential as an anticonvulsant and anxiolytic agent. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, 1-Benzyl-4-(2-propoxybenzoyl)piperazine is a promising compound with potential therapeutic applications. The compound has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. However, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Synthesemethoden
The synthesis of 1-Benzyl-4-(2-propoxybenzoyl)piperazine involves the reaction of benzylpiperazine with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(2-propoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antipsychotic, and anxiolytic properties. The compound has also been studied for its potential application in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
1-Benzyl-4-(2-propoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C21H26N2O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-(2-propoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O2/c1-2-16-25-20-11-7-6-10-19(20)21(24)23-14-12-22(13-15-23)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
InChI-Schlüssel |
FZNZKCDOSVEKRU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



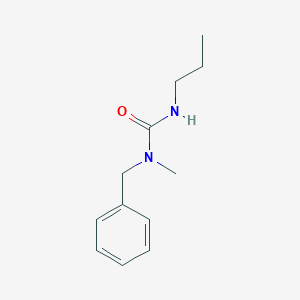

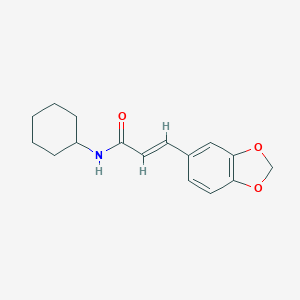
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
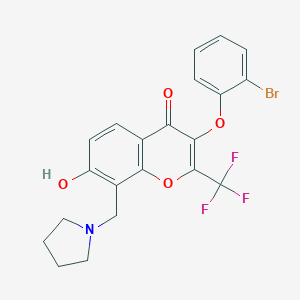
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

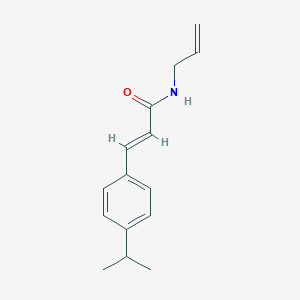
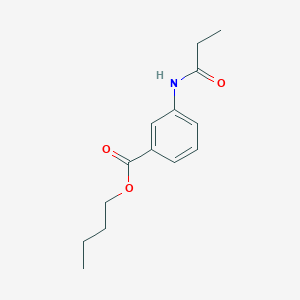
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
